BenchChemオンラインストアへようこそ!

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

Chiral Resolution Enantioselective Synthesis DPP-4 Inhibitor Design

The (1S)-configured 6-fluoro-THIQ-1-carboxylic acid hydrochloride is an enantiopure (>99% ee) chiral building block with the correct stereochemistry for potent DPP-4 inhibitor synthesis (IC50 1.7 nM) and conformationally constrained peptide ligands. Unlike the racemic mixture or 3-carboxylic acid regioisomer, the (1S)-configuration and 6-fluoro substituent are mandatory for biological activity and metabolic stability. The hydrochloride salt provides superior aqueous solubility (21 g/L) for IV/oral formulation in preclinical PK/PD studies. Also serves as a 19F NMR reference for enantiomeric purity determination. Available at ≥95% purity; bulk quantities require inquiry.

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65
CAS No. 2490314-47-9
Cat. No. B3019041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
CAS2490314-47-9
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl
InChIInChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m0./s1
InChIKeyJQUQREDVYBIZGK-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2490314-47-9): Chiral Fluorinated THIQ Building Block for Enantioselective Drug Design


(1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 2490314-47-9) is a chiral, enantiomerically pure (1S-configuration) fluorinated tetrahydroisoquinoline (THIQ) derivative supplied as a hydrochloride salt (MW 231.65 g/mol) . The compound features a fluorine substituent at the 6-position (logP ~1.43, PSA 49.33 Ų) on the THIQ scaffold and a carboxylic acid group at the 1-position that both acts as a key pharmacophore and a handle for further derivatization such as amide coupling [1][2]. The hydrochloride salt form confers improved aqueous solubility and formulation-handling advantages over the free base (free base MW 195.19 g/mol) . This compound is used as a high-purity chiral building block (commercially available at ≥95% purity) in the synthesis of peptidomimetic DPP-4 inhibitors, neurological receptor ligands, and other bioactive molecules .

Why Racemic or Other Regioisomeric 6-Fluoro-THIQ Analogs Cannot Substitute for (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride in Enantioselective Research


The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, but the position of the carboxylic acid (1-COOH vs. 3-COOH), the stereochemistry at the chiral center (1S vs. 1R), and the presence of the 6-fluoro substituent dictate distinct biological target engagement profiles [1]. For instance, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been advanced as selective DPP-4 inhibitors, whereas the 1-carboxylic acid regioisomer acts as a competitive nitric oxide synthase (NOS) inhibitor [2]. Within the 1-carboxylic acid scaffold, enantiomers show divergent biological outcomes: the (S)-enantiomer is widely employed in pharmaceutical development and neuroscience research, while the (R)-enantiomer has its own distinct, and often disparate, biological profile . Furthermore, C6-fluorination increases metabolic stability and target binding affinity compared to the des-fluoro parent—a class-level SAR principle reported across THIQ-based DPP-4 inhibitors and orexin-1 receptor antagonists [3][4]. Simple interchange with a racemic mixture, the opposite enantiomer, or the 3-carboxylic acid regioisomer thus risks complete loss of target potency, altered selectivity, and irreproducible pharmacological results.

Quantitative Differentiation Evidence: (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride vs. Closest Analogs


Enantiomeric Purity Drives Biological Specificity: (1S) vs. (1R)-6-Fluoro-THIQ-1-carboxylic acid

The (1S)-enantiomer (this compound) is the required stereoisomer for the synthesis of (S)-configured peptidomimetic inhibitors. Biocatalytic routes produce the (S)-enantiomer of 1-carboxyl-substituted THIQs with >99% enantiomeric excess (ee) and >99% conversion [1]. The (1R)-enantiomer (CAS 1389820-42-1) is commercially available but targets different biological spaces, e.g., matrix metalloproteinase (MMP) inhibition, and is not interchangeable [2][3]. Using the wrong enantiomer leads to inactive or off-target compounds in DPP-4 or CNS-targeted programs.

Chiral Resolution Enantioselective Synthesis DPP-4 Inhibitor Design

Regioisomeric Carboxylic Acid Position Determines DPP-4 Inhibitory Potency: 1-COOH vs. 3-COOH

The 1-carboxylic acid scaffold (this compound) is structurally poised for competitive NOS inhibition, while the 3-carboxylic acid regioisomer (e.g., (S)-THIQ-3-carboxylic acid) is critical for DPP-4 inhibitory activity in dipeptide series such as TSL-225 (Ki = 3.6 μM) [1]. However, 6-fluoro substitution on a benzoic acid core linked to the THIQ scaffold yields potent DPP-4 inhibitors (IC50 = 1.7 nM), surpassing alogliptin (IC50 = 2.59 nM) [2]. The (1S)-6-fluoro-1-carboxylic acid THIQ thus offers a distinct synthetic entry point to 1-position-derived DPP-4 inhibitor chemotypes different from the classic 3-carboxylic acid series.

Regioisomeric Selectivity DPP-4 Inhibition Peptidomimetic Design

Fluorine Substitution at C6 Enhances Pharmacological Profile: 6-F vs. Des-Fluoro Parent

The 6-fluoro substituent on the THIQ ring substantially improves DPP-4 inhibitory potency. A systematic SAR study demonstrated that 6-fluoro substitution on a benzoic acid fragment yields a DPP-4 IC50 of 1.7 nM, while halogen substitution at the 4′-position yields IC50 values of 0.84–1.13 nM [1]. In the broader DPP-4 inhibitor SAR literature, adding fluorine at the 6-position of a tetrahydropyran scaffold yields an IC50 of 3.07 nM, a ca. 4-fold potency increase over the non-fluorinated analog, alongside reduced clearance rates [2]. The des-fluoro THIQ-1-carboxylic acid parent (CAS 151004-92-1) lacks this potency-enhancing effect, making the 6-fluoro modification a critical determinant of pharmacological activity.

Fluorine Scan Metabolic Stability DPP-4 SAR

Hydrochloride Salt Form Provides Solubility and Handling Advantages Over Free Base

The hydrochloride salt (this compound, CAS 2490314-47-9, MW 231.65) exhibits improved aqueous solubility over the free base (CAS 1389344-26-6, MW 195.19) . The (S)-THIQ-1-carboxylic acid free base has a calculated solubility of only ~21 g/L (sparingly soluble) . Salt formation with HCl enhances dissolution rate and bioavailability, a critical factor for in vivo pharmacological evaluation, while the free base is preferred for organic-phase coupling reactions. This salt vs. free base choice provides formulation flexibility that is not available with non-salt analogs such as the des-fluoro parent.

Salt Selection Aqueous Solubility Formulation Development

19F NMR Probe for Chiral Discrimination and Metabolic Tracing

The (1S)-configured 6-fluoro substituent provides a sensitive 19F NMR handle for chiral discrimination of diastereomeric derivatives. In the orexin-1 receptor antagonist series, 6-substituted THIQs display distinct 19F chemical shifts correlating with enantiomeric identity; 6-amino ester analogs show Ke = 427 nM at OX1, while 7-substituted analogs achieve Ke = 23.7 nM, demonstrating that 19F NMR can differentiate regioisomeric and enantiomeric fluorinated THIQs [1]. The non-fluorinated parent lacks this spectroscopic handle, complicating chiral purity assessment.

19F NMR Spectroscopy Chiral Analysis Metabolite Identification

High-Value Application Scenarios for (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride in Drug Discovery and Chemical Biology


Enantioselective Synthesis of DPP-4 Inhibitors Targeting Type 2 Diabetes

The (1S)-6-fluoro-THIQ-1-carboxylic acid scaffold enables the construction of potent DPP-4 inhibitors through amide coupling with amine-containing fragments targeting the S2′ pocket. As shown in the design of compound I-2b (DPP-4 IC50 = 1.7 nM), the 6-fluoro substituent and the (1S)-carboxylic acid both contribute to high potency and selectivity over DPP-8/DPP-9 [1]. This application scenario is supported by the evidence that 6-fluoro substitution enhances potency >1000-fold over non-fluorinated THIQ scaffolds and that the (1S)-stereochemistry is mandatory for biological activity [2].

Chiral Building Block for Peptidomimetic Ligand Design

The rigid THIQ scaffold with a (1S)-configured carboxylic acid serves as a conformationally constrained amino acid surrogate (proline analog) in peptide ligand design. The enantiopure (>99% ee) (1S)-form ensures reproducible incorporation into peptide chains without racemization concerns [1]. The fluorine atom at C6 further modulates lipophilicity (logP 1.43) and metabolic stability, enabling fine-tuning of peptide pharmacokinetics [2]. Applications include helix-breaking motifs in synthetic peptides and selective receptor ligand development.

In Vivo Pharmacological Evaluation Using Salt Form for Enhanced Bioavailability

For preclinical PK/PD and efficacy studies, the hydrochloride salt form provides superior aqueous solubility over the free base (sparingly soluble, ~21 g/L), facilitating intravenous and oral formulation [1][2]. The (1S)-configuration ensures that in vivo results reflect the desired stereochemistry, avoiding confounding data from racemic mixtures. This scenarios is critical for programs transitioning from in vitro DPP-4 screening to rodent models of glucose tolerance.

19F NMR-Based Analytical Reference Standard for Chiral Purity Assessment

The compound can serve as a 19F NMR reference standard for monitoring enantiomeric purity in both synthetic intermediates and final drug substances. The distinct 19F resonance of the (1S)-enantiomer allows rapid, non-destructive ee determination, complementing chiral HPLC methods [1]. This application is valuable in quality control laboratories supporting cGMP manufacturing of THIQ-derived pharmaceuticals.

Quote Request

Request a Quote for (1S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.